molecular formula C18H20ClN3O4S B2740206 N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251609-20-7

N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2740206
CAS No.: 1251609-20-7
M. Wt: 409.89
InChI Key: XDPBGAWIEABPOR-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to an acetamide scaffold, linked to a 1,2-dihydropyridinone ring substituted with a piperidine sulfonyl moiety. Its structural uniqueness lies in the combination of the 2-chlorophenyl substituent and the sulfonylated piperidine-dihydropyridinone system .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-15-6-2-3-7-16(15)20-17(23)13-21-12-14(8-9-18(21)24)27(25,26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPBGAWIEABPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O4SC_{18}H_{20}ClN_3O_4S, with a molecular weight of 409.89 g/mol. The compound features several functional groups that contribute to its biological activity, including:

PropertyValue
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89 g/mol
CAS Number1251593-55-1

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been tested for its ability to inhibit:

  • Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease.
  • Urease : Targeted for urinary tract infections.

Studies have shown promising IC50 values in the low micromolar range, indicating strong inhibitory effects against these enzymes .

Antibacterial Activity

Compounds with piperidine and sulfonyl groups have demonstrated antibacterial properties. This compound has been evaluated against various bacterial strains, revealing moderate to strong activity particularly against Salmonella typhi and Bacillus subtilis .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Related compounds have shown significant cytotoxicity, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) analysis indicates that modifications can enhance potency against specific cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's functional groups facilitate interactions with active sites of target enzymes, inhibiting their function.
  • Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways critical for various physiological processes.
  • Cytotoxic Effects : The compound induces apoptosis in cancer cells through mechanisms that remain under investigation but are linked to its structural properties .

Case Studies

Several case studies highlight the compound's potential:

  • SAR Analysis : Modifications in the phenyl ring (e.g., chlorination) enhance inhibitory potency against AChE and urease.
  • Piperidine Derivatives : Research involving derivatives has shown efficacy in managing conditions related to glucose metabolism, indicating a role in diabetes treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H22ClN3O4SC_{19}H_{22}ClN_{3}O_{4}S and features a complex structure that includes a piperidine sulfonamide moiety attached to a dihydropyridine core. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis. A study involving related compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may also possess similar properties .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Compounds with piperidine and sulfonamide groups have shown efficacy against bacterial strains, including those resistant to standard antibiotics. In vitro tests revealed that related compounds effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Precursor for Novel Drug Synthesis

This compound serves as a versatile precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance biological activity or reduce toxicity. For example, it has been utilized in synthesizing thieno[2,3-b]pyridines, which have demonstrated promising pharmacological profiles .

Research on Neurological Disorders

Emerging studies suggest that compounds similar to this compound may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. Preliminary findings indicate potential benefits in models of epilepsy and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerDihydropyridine derivativesSignificant cytotoxicity against cancer cell lines
AntimicrobialPiperidine-sulfonamide analogsInhibition of bacterial growth (e.g., E. coli)
NeurologicalSimilar compoundsModulation of neurotransmitter systems

Table 2: Synthetic Applications

Application TypeDescriptionOutcome
Precursor for drug synthesisUsed in synthesizing thieno[2,3-b]pyridinesEnhanced pharmacological profiles
Modification for activity enhancementStructural modifications for improved efficacyIncreased bioactivity observed

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide :
    Differs by a 4-fluorophenyl group instead of 2-chlorophenyl. The electron-withdrawing fluorine atom may alter electronic properties and binding affinity compared to chlorine .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (Compound 7): Replaces the dihydropyridinone-piperidine sulfonyl system with a benzothiazole ring and a trifluoromethyl group. This substitution reduces hydrogen-bonding capacity but enhances lipophilicity .

Heterocyclic Core Modifications

  • N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3d): Features a thiadiazole ring instead of dihydropyridinone. The thiadiazole’s rigidity and sulfur atoms may improve metabolic stability but reduce solubility .

Key Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound (2-chlorophenyl analog) Not reported Not reported Not reported 2-chlorophenyl, dihydropyridinone, piperidine sulfonyl
N-(4-Fluorophenyl)-...acetamide Not reported Not reported Not reported 4-fluorophenyl
Compound 3d 443 208 54 2-chlorobenzylthio, thiadiazole, trifluoromethylphenyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Not reported Not reported 75 Benzothiazole, trifluoromethyl

Theoretical and Electronic Properties

  • N-Chlorophenyl Acetamide Derivatives : Studies on similar compounds (e.g., CPA in ) reveal that chlorine’s electronegativity lowers HOMO-LUMO gaps, enhancing reactivity. The piperidine sulfonyl group likely contributes to charge distribution and solubility via polar interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, sulfonylation of the piperidine ring with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) is a critical step. Subsequent acetamide formation via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) requires pH control (pH 7–8) to avoid side reactions . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification is achieved using flash chromatography (≥95% purity) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include the acetamide NH (~8.5–9.5 ppm) and piperidine sulfonyl group (δ 3.2–3.8 ppm for CH2-SO2) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 452.0821 (C18H19ClN3O4S) .
  • FTIR : Confirm sulfonyl (1350–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

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